molecular formula C12H7F3N2O2 B1391152 3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinic acid CAS No. 1214337-43-5

3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinic acid

Cat. No.: B1391152
CAS No.: 1214337-43-5
M. Wt: 268.19 g/mol
InChI Key: OAYHEBLHOFVAFZ-UHFFFAOYSA-N
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Description

3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a pyridine ring substituted with a trifluoromethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-bromopyridine with trifluoromethyl iodide in the presence of a palladium catalyst to form 3-(trifluoromethyl)pyridine. This intermediate is then subjected to a series of reactions, including nitration, reduction, and carboxylation, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in metal coordination complexes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can act as a ligand, binding to metal ions and forming coordination complexes that can modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: Lacks the trifluoromethyl group, resulting in different chemical properties and applications.

    3-(Pyridin-3-yl)picolinic Acid: Similar structure but without the trifluoromethyl group, leading to variations in reactivity and biological activity.

    5-(Trifluoromethyl)picolinic Acid: Similar but lacks the pyridine ring, affecting its chemical behavior and applications.

Uniqueness

3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinic acid is unique due to the presence of both the pyridine ring and the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

3-pyridin-3-yl-5-(trifluoromethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N2O2/c13-12(14,15)8-4-9(7-2-1-3-16-5-7)10(11(18)19)17-6-8/h1-6H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYHEBLHOFVAFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(N=CC(=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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